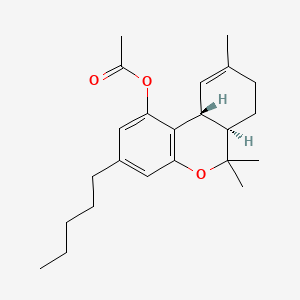
四氢大麻酚乙酸酯
描述
Tetrahydrocannabinol (THC) is a terpenoid found in cannabis. It is the principal psychoactive constituent of cannabis and one of at least 113 total cannabinoids identified on the plant . THC is used for treatment of anorexia associated with AIDS as well as nausea and vomiting associated with cancer chemotherapy .
Synthesis Analysis
The synthetic approach to THC requires fewer than half of the steps involved in earlier reports, avoids lengthy procedures for the synthesis of the terpene fragment, eliminates the use of oxidative steps that lead to undesirable side products, affords over fivefold improvement in overall yield, and incorporates the costly deuterated resorcinols near the end of the synthetic sequence .Molecular Structure Analysis
The molecular structure of THC is available as a 2D Mol file . The structure and function of THC have been studied extensively .Chemical Reactions Analysis
The chemical reactions of THC have been studied in various contexts. For example, four mutant THCA synthases were constructed and purified, and their enzymatic activities were assayed by monitoring the conversion of CBGA to THCA .Physical And Chemical Properties Analysis
The physical and chemical properties of THC include a specific rotation of -152° (ethanol), a boiling point of 155–157 °C (311–315 °F) at 0.05mmHg, and a solubility in water of 0.0028 mg/mL (23 °C) .科学研究应用
大麻药理中的协同作用
四氢大麻酚 (THC) 因其在大麻药理学中的作用而受到广泛研究。研究表明,它与大麻中的其他化合物(如大麻二酚 (CBD))协同作用,以增强治疗效果。这种协同作用在治疗疼痛、炎症、抑郁、焦虑、成瘾、癫痫、癌症和某些感染方面可能尤为重要。这表明四氢大麻酚乙酸酯也可能在医学应用中促进这些协同作用 (Russo, 2011).
作为抗肿瘤剂的潜力
研究表明,四氢大麻酚,包括其衍生物形式(如四氢大麻酚乙酸酯),具有作为抗肿瘤剂的潜力。一项针对复发性多形性胶质母细胞瘤患者的临床研究对肿瘤内施用四氢大麻酚,证明了该化合物的安全性及抑制肿瘤细胞增殖的潜力。这表明四氢大麻酚乙酸酯在癌症治疗中可能具有应用前景 (Guzmán et al., 2006).
与大麻二酚的互补作用
研究探索了将四氢大麻酚与大麻二酚相结合的治疗原理,表明四氢大麻酚乙酸酯可以类似地与大麻二酚相结合以增强治疗效果。已发现这种组合在治疗多发性硬化症、疼痛和可能的其他疾病方面有益,突出了四氢大麻酚乙酸酯在联合疗法中的潜在医学应用 (Russo & Guy, 2006).
在神经保护中的应用
四氢大麻酚及其衍生物已被研究其神经保护特性。一种合成大麻素 Dexanabinol 作为头部创伤中的神经保护剂处于临床晚期阶段。这指出了四氢大麻酚乙酸酯在神经保护和神经系统疾病治疗中的潜在应用 (Mechoulam & Hanu, 2001).
对中枢神经系统的影响
研究表明,四氢大麻酚影响海马中的乙酰胆碱转换,而乙酰胆碱转换在记忆和学习中起着重要作用。这表明四氢大麻酚乙酸酯在研究其对中枢神经系统的影响方面具有潜在的研究应用,特别是在与记忆和学习过程相关的领域 (Husain & Khan, 1985).
大麻提取物中的治疗潜力
包括四氢大麻酚在内的药用大麻植物的综合分析表明,不同的成分会产生不同的效果。这突出了了解大麻提取物(包括四氢大麻酚乙酸酯)的特定成分对于有效治疗应用的重要性 (Berman et al., 2018).
作用机制
Target of Action
Tetrahydrocannabinol (THC) acetate, like its parent compound THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in cells of the immune system .
Mode of Action
THC acetate acts as a partial agonist at the CB1 and CB2 receptors The activation of these receptors leads to a decrease in the concentration of the second messenger molecule cAMP through inhibition of adenylate cyclase . This interaction results in various changes at the cellular level, leading to the psychoactive effects associated with THC.
Biochemical Pathways
The biochemical pathways affected by THC involve the synthesis of various cannabinoids in the Cannabis sativa plant . The biosynthesis of cannabinoids starts from the non-mevalonate pathways, which produce dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). These components are coupled by geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), a precursor for a broad range of terpenoids .
Pharmacokinetics
It’s known that thc, when orally administered, is almost completely absorbed by the gastrointestinal tract . Due to first-pass metabolism in the liver and the high lipid solubility of THC, only about 5 to 20% reaches circulation . The acetate group in THC acetate is thought to protect the THC from being broken down by enzymes, potentially increasing THC levels in the blood and brain .
Result of Action
The activation of CB1 and CB2 receptors by THC acetate can lead to various molecular and cellular effects. For instance, THC has been shown to reduce tumor progression by stimulating apoptosis and autophagy, and inhibiting two significant hallmarks of cancer pathogenesis: metastasis and angiogenesis . The degree of these anticancer effects depends on the origin of the tumor site, the expression of cannabinoid receptors on tumor cells, and the dosages and types of thc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THC acetate. For instance, short-term environmental stresses can induce changes in the cannabinoid profiles of Cannabis sativa, particularly drought stress, which has been shown to alter cannabinoid production by decreasing CBD and THC accumulation while increasing CBG by 40% . .
安全和危害
未来方向
The therapeutic effects of molecules produced by the plant species Cannabis sativa have since their discovery captured the interest of scientists and society, and have spurred the development of a multidisciplinary scientific field with contributions from biologists, medical specialists, and chemists .
生化分析
Biochemical Properties
Tetrahydrocannabinol acetate interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have a strong affinity for CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system . These interactions play a crucial role in the biochemical reactions involving Tetrahydrocannabinol acetate.
Cellular Effects
Tetrahydrocannabinol acetate can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a crucial role in controlling cell survival and proliferation . It can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Tetrahydrocannabinol acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to CB1 and CB2 cannabinoid receptors, influencing the endocannabinoid system . This interaction can lead to various physiological effects, including alterations in mood, perception, and cognitive functioning.
Dosage Effects in Animal Models
The effects of Tetrahydrocannabinol acetate can vary with different dosages in animal models. For instance, low doses of Tetrahydrocannabinol acetate can reverse the deficits induced by PCP in rats . Higher doses may lead to stronger drug effects compared to Δ9-THC in the absence of CBD .
Metabolic Pathways
Tetrahydrocannabinol acetate is involved in various metabolic pathways. It is metabolized by the cytochrome P450 mixed function oxidases, leading to a series of mono-, di-, and tri-hydroxy metabolites . Further oxidation leads to a series of acids, carbonyl compounds, and their hydroxy derivatives .
Transport and Distribution
Tetrahydrocannabinol acetate is transported and distributed within cells and tissues. After absorption, these lipophilic compounds partition into the fatty tissues of the body where they can remain for a considerable time
属性
IUPAC Name |
[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSJDIJFWQLOA-RTBURBONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177698 | |
| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23132-17-4 | |
| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23132-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrocannabinol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.9-TETRAHYDROCANNABINOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHV54M2AES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the stability of Tetrahydrocannabinol acetate in e-liquids?
A1: Research indicates that the stability of both Δ9-Tetrahydrocannabinol acetate and Δ8-Tetrahydrocannabinol acetate in e-liquids can be affected by storage conditions and the presence of diluents. [, , ] Further studies are needed to fully understand the degradation pathways and long-term stability of these compounds in e-liquid formulations.
Q2: Are there any studies on the pharmacological activity of Tetrahydrocannabinol acetate analogues?
A2: Yes, studies have investigated the pharmacological activity of various 9-substituted Δ8-Tetrahydrocannabinol analogues. [, ] These studies explored the impact of different substituents at the C-9 position on biological activity in mice, including hypoactivity, hypothermia, and antinociceptive effects. Findings suggest that a methyl group at the C-9 position is significant for producing hypoactivity and hypothermia. Interestingly, hydroxyethyl substitution at position 9 was found to reduce antinociceptive activity, contrasting with previous findings on hydroxymethyl substitution.
Q3: What analytical techniques are used to study Tetrahydrocannabinol acetate?
A3: While specific analytical techniques are not detailed in the provided abstracts, research on Tetrahydrocannabinol acetate and its analogues would likely employ a range of analytical chemistry methods. These may include techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for separation, identification, and quantification. [] Further techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used for structural characterization.
Q4: Are there any documented cases of adverse effects related to Tetrahydrocannabinol acetate?
A4: One study reported a case of a panic attack following the inhalation of Tetrahydrocannabinol acetate using an e-cigarette device. [] This highlights the need for further research into the potential psychological and physiological effects of Tetrahydrocannabinol acetate, particularly given its increasing prevalence in e-cigarette products.
Q5: What is the significance of the research on 9α, 10α-epoxy-hexahydrocannabinol acetate?
A5: Research on 9α, 10α-epoxy-hexahydrocannabinol acetate explores its transformations under different chemical conditions. [] This type of research is crucial for understanding the stability and potential degradation pathways of Tetrahydrocannabinol acetate and related compounds. Understanding these transformations can inform proper storage, handling, and formulation of products containing these compounds.
Q6: Is there any research on the toxicity of Tetrahydrocannabinol and related compounds?
A6: Yes, earlier research investigated the acute toxicity of various cannabinoids, including natural charas Tetrahydrocannabinol acetate, its synthetic homolog parahexyl, cannabinol, and cannabidiol, in various animal models. [] This research, while dated, provides insights into the potential toxicity profiles of these compounds and highlights the need for continued research into the long-term effects of Tetrahydrocannabinol acetate in humans.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



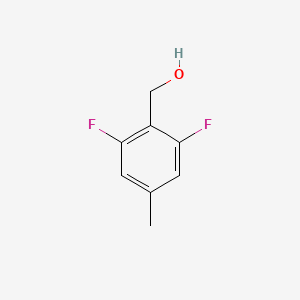
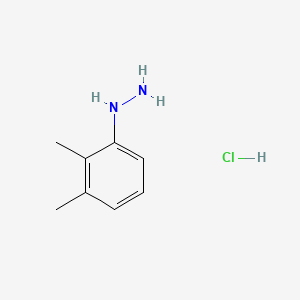
![1-[4-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B3025626.png)
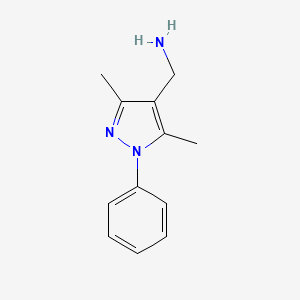
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
![2-[(2,6-dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3025629.png)
![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
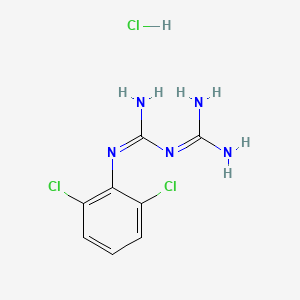

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)

![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)

